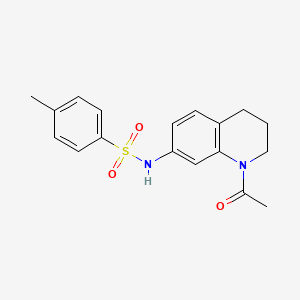

2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

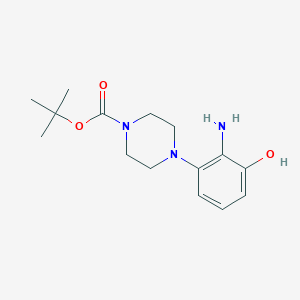

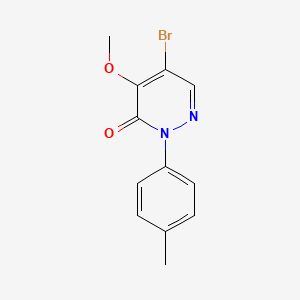

2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (DTPPC) is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of piperidine, a six-membered ring structure consisting of a nitrogen atom and five carbon atoms. DTPPC is a versatile building block for the synthesis of various heterocyclic compounds and has been widely used in various scientific research applications.

Scientific Research Applications

Chemical Synthesis and Characterization

- 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile has been involved in the synthesis of various chemical compounds. For example, it is used in the formation of sheets containing 20 independent hydrogen bonds in the study of piperidinium 6-amino-3-methyl-5-nitrosopyrimidine-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ide and its derivatives (Orozco et al., 2009).

Applications in Antimicrobial Research

- Some derivatives of 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile have shown antimicrobial activity. For instance, compounds like 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile were evaluated for their antimicrobial activity against different bacterial and fungal strains, showing potential for inducing bacterial cell membrane rupture and disintegration (Bhat & Begum, 2021).

Catalytic Synthesis

- The compound has been utilized in catalytic syntheses, such as in the one-pot synthesis of pyridin-2(1H)-one derivatives. This method, which involved ultrasound-promoted reactions, highlights its utility in facilitating chemical reactions (Yang et al., 2013).

Structural Studies and Crystallography

- The crystal structure of derivatives of 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile has been examined, contributing to the understanding of molecular conformations and interactions. These studies are crucial for the design and synthesis of new chemical entities (Yong-mi, 2014).

Potential Anti-inflammatory Applications

- Derivatives of this compound, such as 1,2,3,4-tetrahydro-7,8-dimethoxy-5-pyrrolidino/piperidino/morpholino-1-p-tosyl-1-benzazepines, have been synthesized and shown to exhibit significant anti-inflammatory activity (Nagarapu & Rao, 2002).

Synthesis of Fused Pyrimidine Derivatives

- It has been used in the synthesis of various polyfunctionally substituted fused pyrimidine derivatives, which were studied for their antimicrobial activities (Eissa, 2008).

Quantum Chemical Studies

- Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of certain piperidine derivatives, including those related to 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile, on the corrosion of iron (Kaya et al., 2016).

properties

IUPAC Name |

2,4-dioxo-1-piperidin-1-ylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c11-6-8-7-14(10(16)12-9(8)15)13-4-2-1-3-5-13/h7H,1-5H2,(H,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINGVSNUGMBYHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)N2C=C(C(=O)NC2=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648958 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(2-fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]acetamide](/img/structure/B2747227.png)

![tert-Butyl [(1-cyclohexylpiperidin-4-yl)methyl]carbamate](/img/structure/B2747230.png)

![2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile](/img/structure/B2747232.png)

![3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2747239.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747240.png)